molecular formula C20H25BrN2O2 B15043671 N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3,5-dimethyladamantane-1-carbohydrazide

N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3,5-dimethyladamantane-1-carbohydrazide

Cat. No.: B15043671
M. Wt: 405.3 g/mol
InChI Key: WYNUMOOXXOWVFX-LSFURLLWSA-N
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Description

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3,5-dimethyladamantane-1-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3,5-dimethyladamantane-1-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3,5-dimethyladamantane-1-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3,5-dimethyladamantane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are the corresponding amine and aldehyde.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of the bromine atom with the nucleophile.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3,5-dimethyladamantane-1-carbohydrazide involves its interaction with specific molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site. Additionally, the compound can interfere with cellular processes by disrupting the function of proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3,5-dimethyladamantane-1-carbohydrazide is unique due to its adamantane core, which imparts rigidity and enhances its stability

Properties

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3,5-dimethyladamantane-1-carboxamide

InChI

InChI=1S/C20H25BrN2O2/c1-18-6-13-7-19(2,10-18)12-20(8-13,11-18)17(25)23-22-9-14-5-15(21)3-4-16(14)24/h3-5,9,13,24H,6-8,10-12H2,1-2H3,(H,23,25)/b22-9+

InChI Key

WYNUMOOXXOWVFX-LSFURLLWSA-N

Isomeric SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NN=CC4=C(C=CC(=C4)Br)O)C

Origin of Product

United States

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